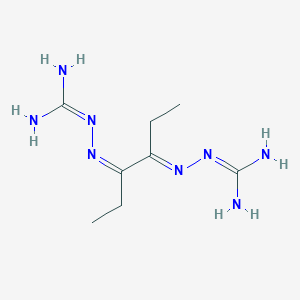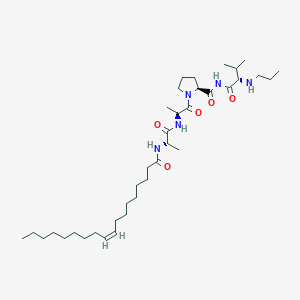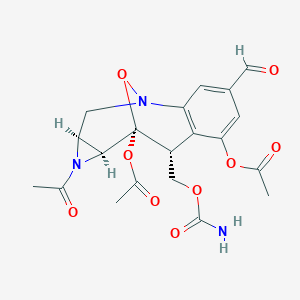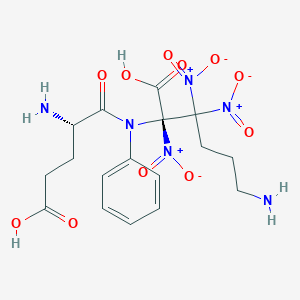
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid, commonly known as Dibenzothiepin, is a heterocyclic organic compound that is widely used in scientific research. It is a derivative of dibenzothiepin, a tricyclic compound that has been extensively studied for its potential therapeutic applications. Dibenzothiepin and its derivatives have been found to have a variety of biological activities, including antidepressant, antipsychotic, and analgesic effects.
Mechanism of Action
The exact mechanism of action of Dibenzothiepin is not fully understood. However, it is believed to work by blocking the reuptake of neurotransmitters, such as serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can improve mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Dibenzothiepin has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which can promote the growth and survival of neurons. Dibenzothiepin has also been found to modulate the activity of various neurotransmitter receptors, including serotonin, norepinephrine, and dopamine receptors. This can lead to changes in neuronal activity and neurotransmitter release, which can affect mood and behavior.
Advantages and Limitations for Lab Experiments
Dibenzothiepin has several advantages for lab experiments. It is a well-established compound with a known synthetic route, which makes it easy to obtain and work with. It has also been extensively studied, which means that there is a wealth of literature available on its properties and potential applications. However, there are also some limitations to using Dibenzothiepin in lab experiments. It can be difficult to isolate and purify, which can affect the reproducibility of results. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways or mechanisms.
Future Directions
There are several future directions for research on Dibenzothiepin. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the development of new antidepressant and antipsychotic drugs. Researchers are also interested in exploring the biochemical and physiological effects of Dibenzothiepin in more detail, in order to better understand its mechanism of action and potential therapeutic applications. Finally, there is a need for more research on the limitations of using Dibenzothiepin in lab experiments, in order to improve the reproducibility and reliability of results.
Synthesis Methods
The synthesis of Dibenzothiepin involves the reaction of 2-chlorodibenzothiepin with sodium hydride and ethyl acrylate. The resulting product is then treated with hydrochloric acid to obtain Dibenzothiepin. The synthesis of Dibenzothiepin has been optimized to improve yield and purity, and it is now a well-established synthetic route.
Scientific Research Applications
Dibenzothiepin has been extensively studied for its potential therapeutic applications. It has been found to have antidepressant, antipsychotic, and analgesic effects. In addition, it has been shown to have anti-inflammatory and antioxidant properties. Dibenzothiepin has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
112930-58-2 |
|---|---|
Product Name |
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid |
Molecular Formula |
C19H23NO4S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid |
InChI |
InChI=1S/C17H14O2S/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-20-16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H,18,19)/b14-9+ |
InChI Key |
KZYGZHLREIDBJJ-NTEUORMPSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C\CC(=O)O)/C3=CC=CC=C3S1 |
SMILES |
C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1 |
Canonical SMILES |
C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1 |
synonyms |
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)




